

Application Notes and Protocols for DADPS Biotin Azide Click Chemistry

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Compound of Interest

Compound Name: DADPS Biotin Azide

Cat. No.: B12305862

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing DADPS (Dialkoxydiphenylsilane) Biotin Azide in click chemistry reactions. The protocols outlined below are intended to offer clear, reproducible methodologies for professionals engaged in research and drug development.

Introduction

Click chemistry, a set of powerful, reliable, and selective reactions, has become an indispensable tool in bioconjugation.^[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and specific covalent linkage of two molecules.^{[1][2]} **DADPS Biotin Azide** is a versatile reagent featuring a biotin moiety for affinity purification, an azide group for click chemistry conjugation, and a unique acid-cleavable DADPS linker.^{[3][4]} This cleavable linker allows for the release of captured biomolecules under mild acidic conditions, such as with formic acid, making it particularly valuable for proteomics and other biomolecular labeling studies where recovery of the labeled molecule is desired.^{[2][3]}

The applications of **DADPS Biotin Azide** are extensive and include:

- Bioconjugation: Attaching biotin to proteins and other biomolecules to study their interactions and functions.^[5]

- Cell Imaging: Labeling cells with fluorescent markers to visualize cellular processes.[5]
- Drug Delivery Systems: Developing targeted drug delivery mechanisms.[5]
- Diagnostics: Creating diagnostic assays with enhanced sensitivity and specificity.[5][6]
- Proteomics: Identifying and quantifying proteins in complex biological samples.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for **DADPS Biotin Azide** click chemistry, compiled from various sources.

Parameter	Value	Source(s)
Molecular Formula	C43H67N7O9SSi	[5]
Molecular Weight	886.19 g/mol	[5]
Purity	Typically >90%	[4]
Storage Conditions	-20°C, desiccated	[4]
Cleavage Condition	5% or 10% Formic Acid for 30 minutes	[3]
Mass Tag Left After Cleavage	143 Da	[2][7]
Recommended Azide Reagent Concentration	2 μ M to 80 μ M (start with 40 μ M and optimize)	[8][9]
Recommended Copper (II) Sulfate Concentration	~0.2 mM to 1 mM	[10][11]
Recommended Reducing Agent (e.g., Sodium Ascorbate) Concentration	~1 mM to 3 mM	[10][11]
Recommended Ligand (e.g., THPTA) Concentration	~1 mM to 2 mM	[10][11]
Reaction Time	30 minutes to 2 hours at room temperature	[10]

Experimental Protocols

This section provides a detailed methodology for a typical **DADPS Biotin Azide** click chemistry reaction for labeling and enriching alkyne-modified proteins from a cell lysate.

Materials:

- **DADPS Biotin Azide**
- Alkyne-modified protein sample (e.g., cell lysate)

- Copper (II) Sulfate (CuSO_4)
- Reducing Agent (e.g., Sodium Ascorbate, TCEP)
- Copper Chelating Ligand (e.g., THPTA, TBTA)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- DMSO
- Methanol
- Chloroform
- Streptavidin agarose resin
- Wash Buffers (e.g., PBS with SDS)
- Elution Buffer (5% or 10% Formic Acid)

Protocol:

1. Preparation of Reagents:

- **DADPS Biotin Azide** Stock Solution: Dissolve **DADPS Biotin Azide** in DMSO to a stock concentration of 10 mM. Store at -20°C .
- Copper (II) Sulfate Stock Solution: Prepare a 100 mM stock solution of CuSO_4 in deionized water. Store at 4°C .
- Reducing Agent Stock Solution: Freshly prepare a stock solution of the reducing agent. For example, dissolve Sodium Ascorbate in deionized water to a concentration of 100 mM.
- Ligand Stock Solution: Prepare a 100 mM stock solution of the copper chelating ligand (e.g., THPTA) in deionized water or an appropriate solvent. Store at -20°C .

2. Click Chemistry Reaction:

- In a microcentrifuge tube, add the alkyne-modified protein sample (e.g., 1 mL of cell lysate).
- To the sample, add the **DADPS Biotin Azide** stock solution to achieve the desired final concentration (e.g., 40 μM).^[7]

- Add the copper chelating ligand to a final concentration of approximately 1-2 mM.[11] Vortex briefly.
- Add the Copper (II) Sulfate solution to a final concentration of approximately 0.2-1 mM.[10][11] Vortex briefly.
- Initiate the click reaction by adding the freshly prepared reducing agent to a final concentration of 1-3 mM.[10][11]
- Vortex the reaction mixture thoroughly and incubate at room temperature for 1-2 hours with gentle rotation.[10]

3. Protein Precipitation (Optional but Recommended):

- To the reaction mixture, add 4 mL of methanol and 1 mL of chloroform. Vortex briefly.[7]
- Add 3 mL of water and vortex again.[7]
- Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to separate the phases. A white protein disc will form at the interface.[7]
- Carefully remove the upper aqueous layer without disturbing the protein interface.
- Add cold methanol, vortex, and centrifuge to pellet the protein.
- Remove the supernatant and allow the protein pellet to air dry.

4. Affinity Purification of Biotinylated Proteins:

- Resuspend the protein pellet in a buffer containing SDS (e.g., 50 mM Tris, 150 mM NaCl, 1% SDS).
- Add streptavidin agarose resin to the resuspended protein solution.
- Incubate for 1-2 hours at room temperature with end-over-end rotation to allow the biotinylated proteins to bind to the resin.
- Pellet the resin by centrifugation and discard the supernatant.
- Wash the resin several times with a wash buffer (e.g., PBS with a lower concentration of SDS) to remove non-specifically bound proteins.

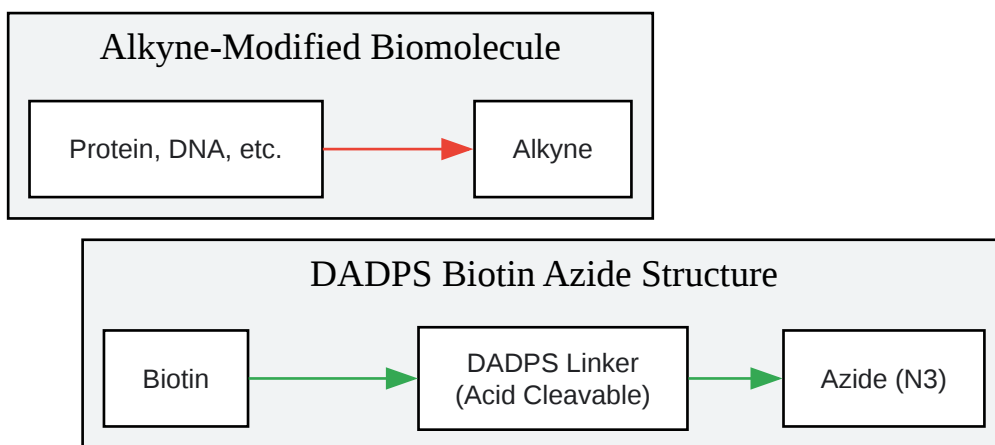
5. Elution of Captured Proteins:

- To release the captured proteins, resuspend the streptavidin resin in the elution buffer (5% or 10% formic acid).[3][9]
- Incubate for 30 minutes at room temperature with gentle mixing.[3][9]
- Centrifuge to pellet the resin and carefully collect the supernatant containing the eluted proteins.

- The eluted proteins can then be neutralized and prepared for downstream analysis such as mass spectrometry.

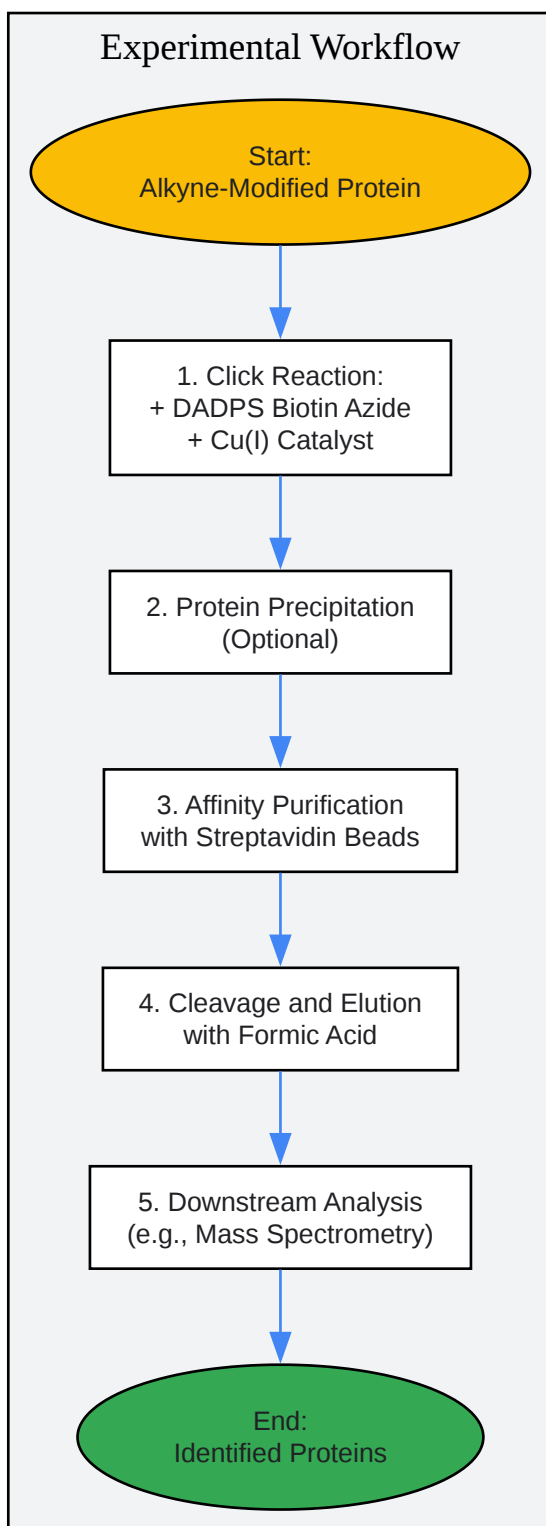
Visualizations

Below are diagrams illustrating the key processes involved in **DADPS Biotin Azide** click chemistry.



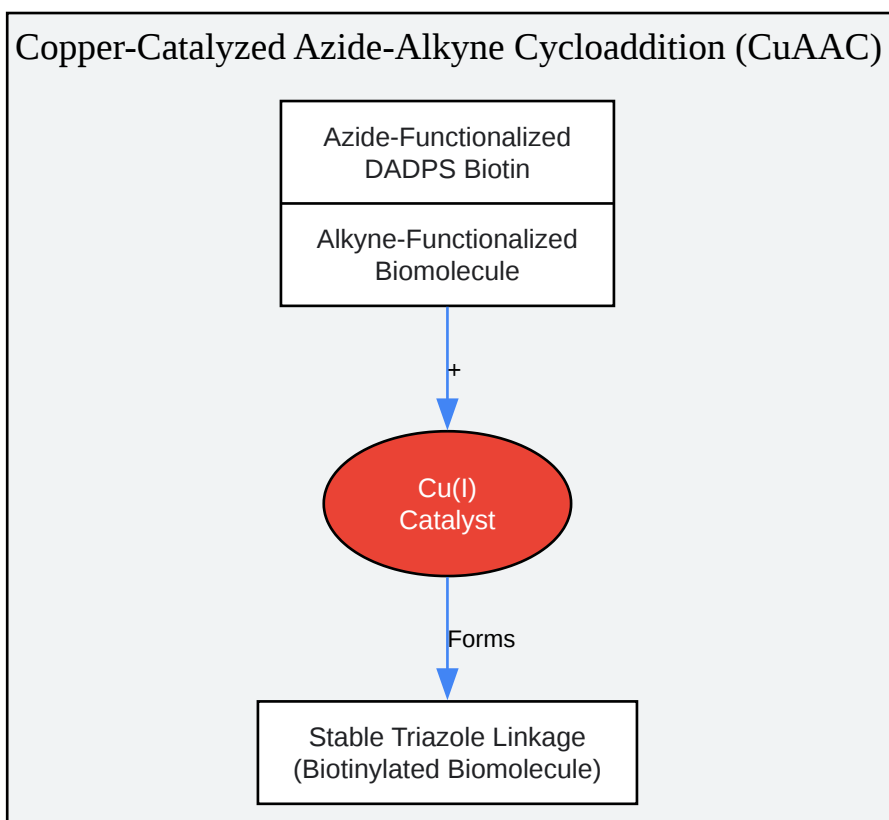
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Caption: Components of the **DADPS Biotin Azide** click chemistry reaction.



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Caption: General experimental workflow for **DADPS Biotin Azide** click chemistry.



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Caption: The core chemical reaction of **DADPS Biotin Azide** click chemistry.

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